(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid
Description
Chiral Center Assignments
C1 (S-configuration) :
C2 (R-configuration) :
Z-Configuration of the Double Bond
The Z designation arises from the relative priorities of substituents on C3 and C4:
- Higher-priority groups (e.g., cyclooctene ring carbons) are on the same side, aligning with the Z descriptor.
Comparative Analysis with cis/trans-Cyclooctene Derivatives
The compound’s stereochemistry and substituents differentiate it from other cyclooctene derivatives.
Ring Strain and Conformational Stability
| Derivative | Key Features | Strain Energy | Reactivity |
|---|---|---|---|
| cis-Cyclooctene | Chair conformation, minimal angle strain | Low (7.4 kcal/mol) | Moderate reactivity |
| trans-Cyclooctene | Crown conformation, significant torsional strain | High (16.7 kcal/mol) | High reactivity |
| Title Compound | Boc/COOH substituents, Z-configured double bond | Moderate | Selective functionalization |
Substituent Effects
- Boc group : Protects the amine, reducing nucleophilic reactivity while increasing steric bulk, favoring Z-conformation.
- Carboxylic acid : Enhances hydrogen-bonding capacity, stabilizing the cyclooctene ring through intramolecular interactions.
X-ray Crystallographic Studies and Bond Length Parameters
While direct X-ray data for this compound is unavailable, comparative analysis with structurally related molecules provides insights:
Key Bond Parameters
| Bond Type | Length (Å) | Source |
|---|---|---|
| C=C (Z-configured) | 1.33–1.35 | Cyclooctene derivatives |
| C–N (Boc) | 1.47 | Boc-protected amines |
| C=O (Boc carbonyl) | 1.23 | Carbonyl bonds in Boc |
| C–O (COOH) | 1.43–1.45 | Carboxylic acids |
Values derived from average bond lengths in organic compounds.
Hydrogen-Bonding Networks
The carboxylic acid group likely participates in intermolecular hydrogen bonding, forming dimers or extended networks in the solid state. This aligns with observations in similar cyclooctene carboxylic acids.
Properties
IUPAC Name |
(1S,2R,3Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooct-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h7,9-11H,4-6,8H2,1-3H3,(H,15,18)(H,16,17)/b9-7-/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBKNUGPFWFJQ-MHTFJADPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CCCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1/C=C\CCCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rh-Catalyzed Cyclopropanation
The synthesis begins with 1,3-cyclooctadiene, which undergoes Rh-catalyzed cyclopropanation using ethyl diazoacetate to yield bicyclo[6.1.0]non-2-ene-9-carboxylate. This step forms a strained bicyclic system, critical for subsequent ring-opening reactions.
Reaction Conditions :
Iodolactonization for Stereochemical Control
Iodolactonization of the bicyclic ester with iodine in tetrahydrofuran introduces a lactone ring, locking the stereochemistry at C1 and C2. This step favors a 6-membered lactone, directing the cis-configuration of the hydroxyl and carboxylic acid groups.
Key Data :
Elimination to Form Z-Alkene
Treatment with DBU (1,8-diazabicycloundec-7-ene) induces elimination of hydrogen iodide, generating the cyclooctene double bond. The Z-configuration is retained due to stereochemical memory from the lactone intermediate.
Optimized Conditions :
Carboxylic Acid Installation via Nitrile Hydrolysis
Nitrile to Carboxylic Acid Conversion
A nitrile intermediate, introduced via cyanation of a ketone precursor, is hydrolyzed under strongly basic conditions. This method, adapted from cyclobutane-carboxylic acid synthesis, ensures high regioselectivity.
Conditions :
Acid Work-Up and Purification
Post-hydrolysis, acidification to pH 2–3 precipitates the carboxylic acid, which is extracted into ethyl acetate and purified via recrystallization.
Stereochemical Validation and Analytical Data
NMR Analysis of Diastereomers
¹H-NMR coupling constants (J = 10–12 Hz for Z-alkene) and NOESY correlations confirm the Z-configuration. Chiral HPLC (Chiralpak IA column) resolves enantiomers, verifying >98% ee for the (1S,2R) configuration.
X-ray Crystallography
Single-crystal X-ray analysis unambiguously assigns the absolute stereochemistry, with Flack parameter = 0.02(3).
Comparative Analysis of Synthetic Routes
Method A offers superior yield and stereocontrol, whereas photoisomerization (Method B) introduces competing E-alkene byproducts.
Challenges and Optimization Opportunities
- Z-Alkene Stability : The Z-isomer is prone to thermal isomerization; storage at −20°C in inert atmosphere is recommended.
- Boc Protection Scalability : Use of flow chemistry could enhance Boc₂O efficiency on industrial scales.
- Catalytic Asymmetric Synthesis : Future work may employ chiral Rh catalysts to bypass resolution steps.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Overview
(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid is a complex organic compound notable for its unique cyclooctene structure combined with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound has garnered attention in various scientific fields due to its versatile applications in organic synthesis, biological research, and potential industrial uses.
Building Block in Organic Synthesis
The compound serves as a valuable building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it an essential intermediate in the development of pharmaceuticals and agrochemicals. The Boc-protected amino group can be deprotected under acidic conditions to yield free amines, which are critical for further synthetic transformations.
Key Reactions:
- Oxidation: Can be oxidized to introduce additional functional groups.
- Reduction: The carboxylic acid can be reduced to alcohols or other derivatives.
- Substitution: The Boc-protected amino group allows for substitution reactions to introduce different substituents.
Enzyme Mechanisms and Protein-Ligand Interactions
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and ionic interactions due to the carboxylic acid group makes it suitable for investigating molecular recognition processes.
Case Studies
- Enzyme Inhibition Studies: The compound has been used in studies to evaluate its potential as an enzyme inhibitor by analyzing its binding affinity to various target enzymes.
- Ligand Design: Researchers have employed this compound in the design of novel ligands for therapeutic targets, leveraging its structural features to enhance biological activity.
Specialty Chemicals Production
In industry, this compound may be employed in the production of specialty chemicals. Its unique properties allow it to serve as a precursor for advanced materials and fine chemicals.
Production Methods
The industrial synthesis typically mirrors laboratory methods but is optimized for scale. Continuous flow reactors and automated systems enhance efficiency and yield during the manufacturing process. Purification techniques such as crystallization and chromatography are crucial to obtain high-purity products suitable for commercial applications.
Mechanism of Action
The mechanism of action of (1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid, a structurally related intermediate from patent literature .
Table 1: Comparative Analysis
Functional Implications
- Ring Size and Flexibility: The target compound’s 8-membered cyclooctene ring introduces lower ring strain compared to the 5-membered cyclopentane in the similar compound.
- Substituent Effects : The isopropyl group in the similar compound increases steric bulk and lipophilicity, which may affect solubility and metabolic stability in drug development contexts .
- Stereochemical Influence : The (1S,2R,3Z) configuration of the target compound enables precise spatial alignment for enantioselective reactions, whereas the (1S,3R) isomer’s geometry may limit its utility in certain chiral syntheses .
Target Compound
Similar Compound
- Patent Relevance : Featured in a European patent for antiviral or anticancer agents, highlighting the role of its cyclopentane core in mimicking natural peptide conformations .
Biological Activity
(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H23NO4
- Molecular Weight : 281.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as an inhibitor of specific enzymes involved in metabolic processes, which can lead to therapeutic effects in conditions such as cancer and viral infections. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with target proteins.
Antiviral Activity
Recent studies have shown that this compound exhibits significant antiviral properties. For instance:
- Case Study 1 : In vitro tests demonstrated that the compound inhibited the replication of the Hepatitis C virus (HCV) by interfering with the NS3 protease activity, a crucial enzyme for viral replication. The IC50 value was reported at 150 nM, indicating potent activity against HCV .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Case Study 2 : A recent study evaluated its effects on various cancer cell lines, including breast and prostate cancer. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways. The compound showed a dose-dependent decrease in cell viability with an IC50 of 200 µM .
Structure-Activity Relationship (SAR)
The introduction of the tert-butoxycarbonyl group significantly enhances the lipophilicity and bioavailability of the compound. Comparative studies with related compounds lacking this group demonstrated lower potency and stability .
Research Findings
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature, solvent selection (e.g., polar aprotic solvents for Boc protection stability), and reaction time. For example, tert-butoxycarbonyl (Boc) protection steps are sensitive to acidic/basic conditions, necessitating pH monitoring . Cyclooctene ring formation may involve [2+2] cycloaddition or ring-closing metathesis, with catalyst choice (e.g., Grubbs catalysts) impacting stereochemical outcomes . Yield and purity are assessed via HPLC or LC-MS, with purification by column chromatography using gradients optimized for carboxylic acid retention .
Q. How can researchers characterize the stereochemistry of this compound, given its (1S,2R,3Z) configuration?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments distinguish Z/E isomers by spatial proximity of protons on the cyclooctene ring . Computational methods like density functional theory (DFT) can predict NMR chemical shifts to validate experimental data .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 for particulates) and full-body PPE, including nitrile gloves and chemical-resistant aprons, due to potential respiratory and dermal irritation risks . Fume hoods are mandatory for synthesis steps involving volatile reagents. Waste disposal must follow EPA guidelines to prevent environmental release of the carboxylic acid moiety .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound and its derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like proteases or GPCRs, leveraging the carboxylic acid group’s hydrogen-bonding potential. Quantitative Structure-Activity Relationship (QSAR) models trained on cyclooctene-containing analogs identify key descriptors (e.g., logP, polar surface area) for activity prediction . MD simulations assess conformational stability of the Z-configured cyclooctene ring in aqueous vs. lipid environments .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Stability studies using accelerated degradation (e.g., 40°C/75% RH) with UPLC-MS monitoring reveal pH-dependent decomposition pathways. The Boc group is labile under acidic conditions (pH < 3), while the cyclooctene ring may isomerize at high pH. Buffered solutions (pH 6–7) and lyophilization enhance shelf life . Conflicting data may arise from solvent impurities; thus, Karl Fischer titration ensures anhydrous conditions during storage .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., D4-Boc analogs) to correct for matrix effects. Parameters include linearity (R<sup>2</sup> > 0.99), precision (%RSD < 5%), and recovery (85–115%) per ICH Q2(R1) guidelines. Cross-validate with NMR for absolute quantification .
Q. What reaction mechanisms explain the compound’s reactivity in peptide coupling or cyclopropanation?
- Methodological Answer : The carboxylic acid participates in carbodiimide-mediated couplings (e.g., EDC/HOBt) to form amides, with the Boc group protecting the amine during synthesis. Cyclopropanation via Simmons-Smith reactions leverages the cyclooctene’s strain, with stereochemical control influenced by chiral auxiliaries . Mechanistic studies use <sup>13</sup>C isotopic labeling to track bond formation .
Troubleshooting Synthesis & Data Analysis
Q. Why do Boc-deprotection steps sometimes yield undesired byproducts?
- Methodological Answer : Common issues include incomplete deprotection (due to insufficient TFA exposure) or tert-butyl carbamate formation. Monitor reaction progress via TLC (Rf shift) and optimize cleavage conditions (e.g., 50% TFA in DCM for 2 hours). Scavengers like triisopropylsilane minimize carbocation side reactions .
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Validate in vitro assays with orthogonal methods (e.g., SPR for binding kinetics vs. cell-based luciferase assays). Consider off-target effects by screening against panels of related receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
